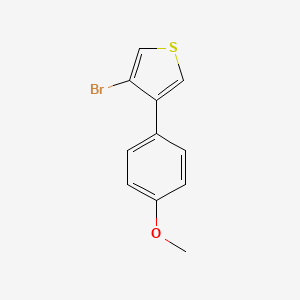
3-Bromo-4-(4-methoxyphenyl)thiophene
Cat. No. B8322484
M. Wt: 269.16 g/mol
InChI Key: NOPNWVBBILRBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859611B2
Procedure details


To a mixture of 3,4-dibromothiophene (Scheme I, 1) (5 g, 20.7 mmol), 4-methoxyphenylboronic acid (Scheme I, 2, X1=4-methoxyphenyl) (3.14 g, 20.7 mmol), sodium carbonate (4.38 g, 41.3 mmol), toluene (100 mL), in a mixture of ethanol (60 mL) and water (40 mL) was added Pd(PPh3)4 (2.02 g, 1.75 mmol) under nitrogen. The mixture was stirred at 75° C. for 13 h, poured into water (60 mL), and extracted with ethyl acetate (60 mL×3). The organic extracts were dried over anhydrous magnesium sulfate (10 g), evaporated, and purified by column chromatography on silica gel (petroleum ether/ethyl acetate=150:1) to give 3-bromo-4-(4-methoxyphenyl)thiophene (Scheme I, 2, X1=4-methoxyphenyl) (1.7 g, yield 30.6%). 1H NMR (DMSO-d6 400 MHz): δ 7.84 (d, J=3.2 Hz, 1H), 7.64 (d, J=3.2 Hz, 1H), 7.42 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 3.78 (s, 3H).








Yield
30.6%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:7][C:6]1[C:2]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH3:8])=[CH:11][CH:12]=2)=[CH:3][S:4][CH:5]=1 |f:2.3.4,^1:39,41,60,79|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1Br
|
|
Name
|
|
|
Quantity
|
3.14 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
4.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 75° C. for 13 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (60 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts were dried over anhydrous magnesium sulfate (10 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica gel (petroleum ether/ethyl acetate=150:1)
|
Outcomes


Product
Details
Reaction Time |
13 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CSC=C1C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 30.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
